![molecular formula C9H9BrClNO3S B12106721 2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B12106721.png)
2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride: is a chemical compound with the following properties:
CAS Number: 1315367-99-7
Molecular Formula: CHBrClNOS
Molecular Weight: 326.59 g/mol
Vorbereitungsmethoden
Synthetic Routes: The synthetic route to prepare this compound involves the reaction of 2-bromobenzoyl chloride with ethylsulfonyl chloride . The reaction proceeds as follows:
2-bromobenzoyl chloride+ethylsulfonyl chloride→2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride
Reaction Conditions: The reaction typically occurs under anhydrous conditions, using a suitable solvent (such as dichloromethane or chloroform). The reaction mixture is cooled and stirred, followed by purification through column chromatography.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized conditions and efficient purification techniques.
Analyse Chemischer Reaktionen
Reactivity:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield the corresponding sulfonamide.
Oxidation Reactions: Limited information is available on oxidation reactions.
Nucleophilic Substitution: Alkoxides, amines, or thiols as nucleophiles.
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).
Purification: Column chromatography, recrystallization.
Major Products: The major product of the reaction is 2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride itself.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: May have applications in bioconjugation and labeling.
Medicine: Investigated for potential pharmaceutical properties.
Industry: Employed in the development of new materials.
Wirkmechanismus
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, researchers may explore related compounds such as 2-(2-bromophenyl)ethane-1-sulfonyl chloride (CAS Number: 1033629-59-2) . Highlighting the uniqueness of 2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride requires further investigation.
Eigenschaften
Molekularformel |
C9H9BrClNO3S |
|---|---|
Molekulargewicht |
326.60 g/mol |
IUPAC-Name |
2-[(2-bromobenzoyl)amino]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H9BrClNO3S/c10-8-4-2-1-3-7(8)9(13)12-5-6-16(11,14)15/h1-4H,5-6H2,(H,12,13) |
InChI-Schlüssel |
TXJBYANJSBPIRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCCS(=O)(=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12106647.png)
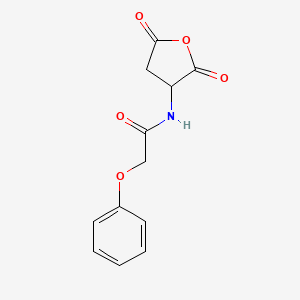
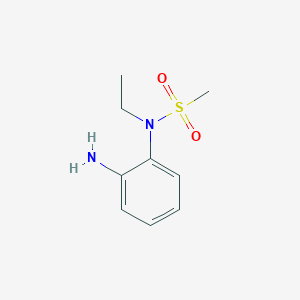
![6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12106661.png)
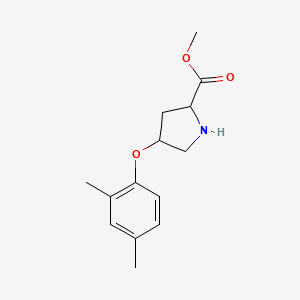
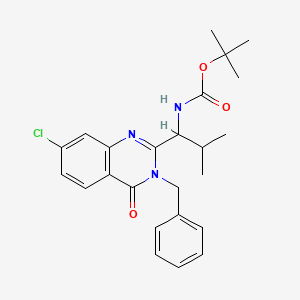
![4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12106672.png)

![[2,3-Dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-4-yl] acetate](/img/structure/B12106692.png)

![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12106704.png)
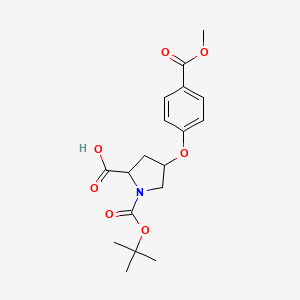
![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil](/img/structure/B12106710.png)

